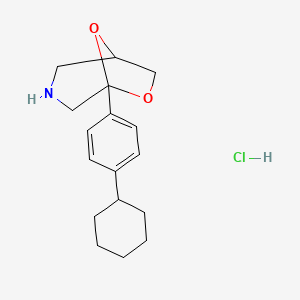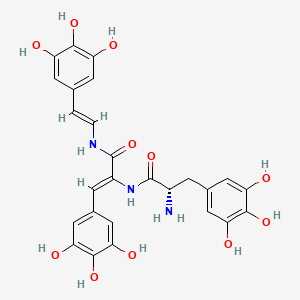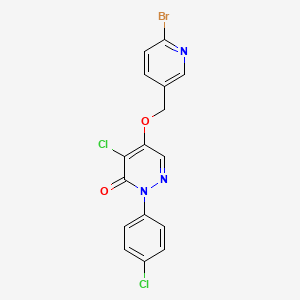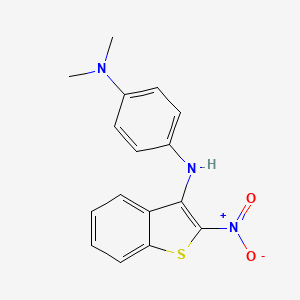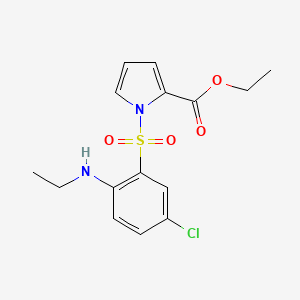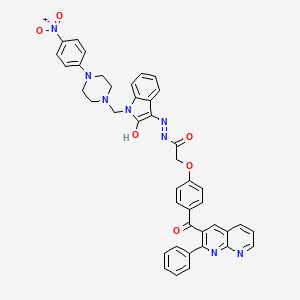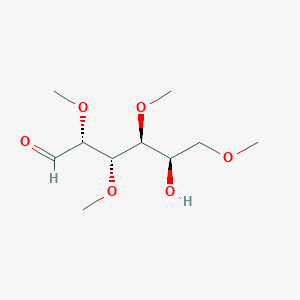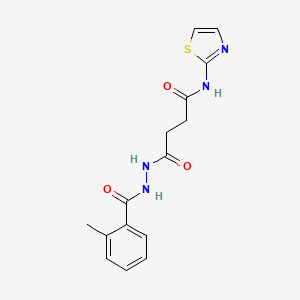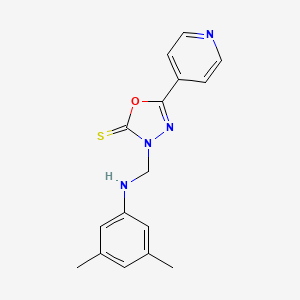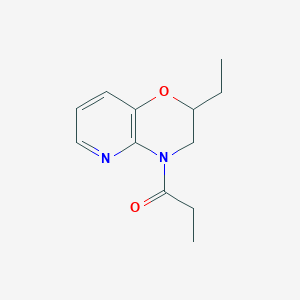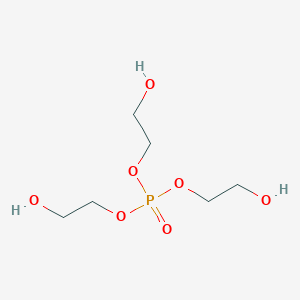
Tris(2-hydroxyethyl) phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(2-hydroxyethyl) phosphate: is an organic compound with the chemical formula C6H15O4P. It is a colorless, viscous liquid that is soluble in water and has a variety of applications in different fields such as chemistry, biology, medicine, and industry. This compound is known for its flame-retardant properties, making it a valuable additive in various materials.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: this compound can be synthesized through the reaction of phosphorus oxychloride with ethylene glycol in the presence of a base such as pyridine. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar chemical reactions but with optimized conditions to increase yield and purity. The process involves continuous monitoring and adjustments to maintain the quality of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions can take place, where one of the hydroxyl groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Phosphoric acid derivatives.
Reduction Products: Reduced phosphates.
Substitution Products: Substituted phosphates with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tris(2-hydroxyethyl) phosphate is used as a flame retardant in various materials, including plastics, textiles, and coatings. Its ability to inhibit the spread of fire makes it a valuable additive in safety applications. Biology: In biological research, the compound is used as a buffering agent in various biochemical assays and experiments. Medicine: this compound is used in the formulation of certain pharmaceuticals and medical devices due to its biocompatibility and flame-retardant properties. Industry: The compound is widely used in the manufacturing of flame-retardant materials for construction, automotive, and aerospace industries.
Wirkmechanismus
Flame Retardant Mechanism: Tris(2-hydroxyethyl) phosphate functions as a flame retardant by releasing phosphoric acid upon heating, which then promotes the formation of a char layer on the material's surface. This char layer acts as a barrier, preventing the spread of fire and reducing the release of flammable gases.
Molecular Targets and Pathways: The compound interacts with the material's surface, promoting the formation of a protective layer that inhibits combustion. The exact molecular pathways involved depend on the material and the conditions of exposure.
Vergleich Mit ähnlichen Verbindungen
Tris(2-chloroethyl) phosphate: Another flame retardant with similar applications but different chemical properties.
Triphenyl phosphate: Used as a flame retardant and plasticizer, but with a different chemical structure.
Tetrakis(hydroxymethyl)phosphonium chloride: A flame retardant with applications in textiles and other materials.
Uniqueness: Tris(2-hydroxyethyl) phosphate is unique in its combination of flame-retardant properties and biocompatibility, making it suitable for a wide range of applications in both industrial and medical fields.
Eigenschaften
CAS-Nummer |
757-77-7 |
|---|---|
Molekularformel |
C6H15O7P |
Molekulargewicht |
230.15 g/mol |
IUPAC-Name |
tris(2-hydroxyethyl) phosphate |
InChI |
InChI=1S/C6H15O7P/c7-1-4-11-14(10,12-5-2-8)13-6-3-9/h7-9H,1-6H2 |
InChI-Schlüssel |
MGEISCKTUGVOHN-UHFFFAOYSA-N |
Kanonische SMILES |
C(COP(=O)(OCCO)OCCO)O |
Verwandte CAS-Nummern |
64502-13-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


